7-Deaza-2'-deoxyguanosine

DNA Duplex Stability Oligonucleotide Therapeutics Nucleic Acid Chemistry

Standard PCR and Sanger sequencing fail on GC-rich templates (>65%) due to intra-strand base stacking and secondary structures. 7-Deaza-2'-deoxyguanosine (c7Gd) replaces dGTP to resolve these artifacts. - Eliminates compression artifacts in Sanger sequencing; validated on p16(INK4A) promoter and antithrombin III exon 2 (65% GC). - Enables 'Slowdown PCR' amplification of targets with >83% GC content otherwise refractory to amplification. - Precursor for 7-deaza-dGTP (telomerase inhibition IC50 = 11 µM) and C7-propynyl antisense analogs (6-fold enhanced potency). - Supplied as high-purity nucleoside for research use.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 86392-75-8
Cat. No. B613789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2'-deoxyguanosine
CAS86392-75-8
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-2'-deoxyguanosine Product Identity


7-Deaza-2'-deoxyguanosine is a synthetic deoxyguanosine analog in which the purine N7 nitrogen is replaced by a carbon (C7), yielding the pyrrolo[2,3-d]pyrimidine scaffold while retaining the 2'-deoxyribose sugar [1]. This single-atom substitution eliminates the major-groove Hoogsteen hydrogen-bond acceptor, disrupting G-quadruplex formation and certain DNA secondary structures without abolishing Watson-Crick base pairing with cytosine . The compound is a foundational precursor for the corresponding 5'-triphosphate (7-deaza-dGTP), which serves as a substrate for most DNA polymerases, including Taq . Its primary differentiation from unmodified 2'-deoxyguanosine lies in its capacity to resolve GC-rich compression artifacts in Sanger sequencing and to enable PCR amplification of templates exceeding 83% GC content [2].

7-Deaza-2'-deoxyguanosine Irreplaceability


In-class substitution is precluded because the performance-defining properties of nucleoside analogs are exquisitely sensitive to the position and electronic nature of the heteroatom replacement. 7-Deaza-2'-deoxyguanosine (c7Gd) and its 8-aza-7-deaza congener (c7z8Gd) exert opposing effects on DNA duplex stability: c7Gd consistently destabilizes B-DNA duplexes relative to unmodified dG, whereas c7z8Gd stabilizes them, as reflected in sequence-dependent melting temperature (Tm) shifts [1]. Similarly, substituting the 7-position with a propynyl group increases antisense oligonucleotide potency by approximately 6-fold over the 7-unsubstituted deazapurine parent, confirming that minor structural modifications profoundly alter biological activity [2]. Even the nucleotide form (7-deaza-dGTP) exhibits a distinct telomerase inhibition IC50 of 11 µM compared to 8 µM for 7-deaza-dATP, demonstrating that the nucleobase identity within the same deazapurine class significantly impacts enzyme targeting [3]. These quantitative divergences make generic interchange scientifically indefensible.

7-Deaza-2'-deoxyguanosine Differentiation Evidence


Duplex Destabilization vs. 8-Aza-7-deaza-dG

In alternating d(C-G)₃ hexamer duplexes, replacing dG with 7-deaza-2'-deoxyguanosine (c⁷Gd) decreases the melting temperature (Tₘ) relative to the unmodified parent, whereas substitution with 8-aza-7-deaza-2'-deoxyguanosine (c⁷z⁸Gd) increases Tₘ [1]. This divergent effect is critical when designing oligonucleotides where reduced secondary structure is desired versus enhanced duplex stability.

DNA Duplex Stability Oligonucleotide Therapeutics Nucleic Acid Chemistry

C7-Propyne-7-deaza-dG Antisense Potency

Oligodeoxynucleotides (ODNs) containing 7-(1-propynyl)-7-deaza-2'-deoxyguanosine (pdG) exhibit approximately 6-fold greater antisense inhibitory activity than the corresponding unmodified ODN in a controlled microinjection assay [1]. This potency increase is attributed to enhanced RNA hybridization affinity conferred by the propynyl modification.

Antisense Therapeutics Oligonucleotide Design Target Validation

Telomerase Inhibition: 7-Deaza-dGTP vs. 7-Deaza-dATP

7-Deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) inhibits human telomerase with an IC50 of 11 µM, while its adenine counterpart, 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), exhibits a lower IC50 of 8 µM [1]. The 3 µM difference, though modest, is relevant in competitive nucleotide analog screening where small IC50 shifts can translate to differential therapeutic windows.

Telomerase Inhibition Anticancer Nucleotides Enzyme Selectivity

N2-iBu Deprotection: 7-Deaza-dG vs. dG

The N-isobutyryl (i-Bu) protecting group of 7-deaza-2'-deoxyguanosine exhibits a half-life for NH-group deprotection of 109 minutes, nearly identical to the 112-minute half-life of 2'-deoxyguanosine under the same conditions (25% aqueous NH₃ at 40°C) [1]. This kinetic parity ensures that phosphoramidite-based oligonucleotide synthesis protocols require minimal re-optimization when substituting 7-deaza-dG for dG.

Oligonucleotide Synthesis Phosphoramidite Chemistry Process Consistency

GC-Rich Template Amplification Using 7-Deaza-dGTP

The 'Slowdown PCR' protocol, which relies on the inclusion of 7-deaza-2'-deoxyguanosine (as the dGTP analog), achieves successful amplification of extremely GC-rich DNA targets exceeding 83% GC content, a template class that routinely fails with standard dGTP-only reactions [1]. This represents a qualitative go/no-go improvement rather than a graded performance shift.

Difficult Templates PCR Optimization Molecular Diagnostics

Sanger Sequencing Artifact Resolution

Replacing dGTP with 7-deaza-dGTP in Sanger dideoxy sequencing reactions eliminates recurrent band compression artifacts caused by intra-strand secondary structures in GC-rich regions [1]. While the original study demonstrated this qualitatively for exon 2 of the human antithrombin III gene (383 bp, 65% GC), the effect is now well-established across numerous GC-rich templates and constitutes a standard remedy in commercial sequencing kits.

DNA Sequencing Compression Artifacts Capillary Electrophoresis

7-Deaza-2'-deoxyguanosine Application Scenarios


GC-Rich and CpG Island Sequencing

Both Sanger sequencing [1] and Pyrosequencing of templates with high GC content (>65%) benefit from partial or complete substitution of dGTP with 7-deaza-dGTP. The incorporation of 7-deaza-dG abolishes intra-strand base stacking responsible for compression artifacts on electrophoresis gels, directly improving base-calling accuracy in regions such as the antithrombin III exon 2 (383 bp, 65% GC) and CpG island promoters including p16(INK4A) [2]. This application is validation-critical in clinical genetics, oncology biomarker analysis, and epigenetic research where GC-rich promoter methylation status must be unequivocally determined.

Highly GC-Rich Template PCR

The 'Slowdown PCR' protocol, which mandates the inclusion of 7-deaza-2'-deoxyguanosine as a dGTP replacement, enables amplification of DNA targets exceeding 83% GC content that are otherwise refractory to standard PCR [1]. This capability is essential for functional studies of GC-rich promoter regions, for the molecular diagnosis of triplet-repeat expansion disorders, and for pharmacogenetic genotyping where target amplicons exhibit extreme GC bias.

Antisense Oligonucleotide Lead Optimization

The C7-propynyl derivative of 7-deaza-2'-deoxyguanosine confers approximately 6-fold enhanced antisense potency over unmodified oligonucleotides in microinjection-based activity assays [1]. This quantitative improvement justifies the use of 7-deaza-dG phosphoramidite building blocks in antisense medicinal chemistry campaigns, particularly for targets where target mRNA knockdown in cellular models has historically been suboptimal, and for structure-activity relationship (SAR) studies exploring 7-position modifications.

Telomerase Probe & Inhibitor Development

7-Deaza-dGTP inhibits human telomerase with an IC50 of 11 µM, providing a defined baseline for the structure-based design of more potent nucleotide analog inhibitors [1]. In competitive displacement assays, it serves as a reference compound against which novel 7-modified dGTP analogs (e.g., the 6-thio derivative with an IC50 of 60 nM [2]) are benchmarked. Researchers developing telomerase-targeted anticancer agents should procure 7-deaza-dGTP as an essential control for enzyme inhibition and substrate competition studies.

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